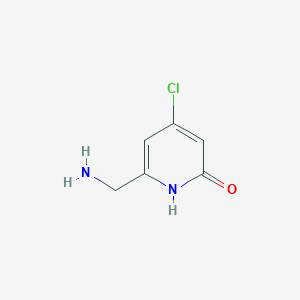

6-(Aminomethyl)-4-chloropyridin-2-OL

Description

6-(Aminomethyl)-4-chloropyridin-2-OL is a pyridine derivative featuring a hydroxyl group at position 2, a chlorine atom at position 4, and an aminomethyl (-CH₂NH₂) substituent at position 6. The hydroxyl group contributes to hydrogen-bonding interactions, while the chlorine atom enhances electron-withdrawing effects, influencing both reactivity and solubility. The aminomethyl group provides a site for further functionalization, such as conjugation with biomolecules or metal coordination. Synthetic routes typically involve halogenation and amination steps, though specific methodologies remain proprietary in industrial settings.

Properties

Molecular Formula |

C6H7ClN2O |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

6-(aminomethyl)-4-chloro-1H-pyridin-2-one |

InChI |

InChI=1S/C6H7ClN2O/c7-4-1-5(3-8)9-6(10)2-4/h1-2H,3,8H2,(H,9,10) |

InChI Key |

GWBJVOMHKKIODH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(NC1=O)CN)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 2-Hydroxypyridine Derivatives

A common starting material is 2-hydroxypyridine, where chlorination at position 4 is achieved using N-chlorosuccinimide (NCS) in polar aprotic solvents like N,N-dimethylformamide (DMF) or ethyl acetate. For example:

Procedure :

- Dissolve 2-hydroxypyridine (10 mmol) in DMF (40 mL) at −20°C.

- Add NCS (20 mmol) and warm to room temperature over 24 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

This method yields 4-chloro-2-hydroxypyridine with ~66% efficiency. The hydroxyl group at position 2 directs electrophilic substitution to the para position (C4) due to its strong electron-donating resonance effect.

Introduction of the Aminomethyl Group

Nucleophilic Substitution at Position 6

Once the 4-chloro-2-hydroxypyridine core is established, the aminomethyl group is introduced at position 6. This typically involves:

- Bromination : Treating 4-chloro-2-hydroxypyridine with phosphorus tribromide (PBr₃) to generate 6-bromo-4-chloro-2-hydroxypyridine.

- Amination : Displacing the bromide with aqueous ammonia or a protected amine (e.g., benzylamine) under heated conditions (80–100°C) in DMF.

Optimization Notes :

Mannich Reaction for Direct Aminomethylation

The Mannich reaction offers a one-step route to install the aminomethyl group. In this approach:

- React 4-chloro-2-hydroxypyridine with formaldehyde (37% w/w) and ammonium chloride in ethanol.

- Heat the mixture under reflux for 6–8 hours.

The hydroxyl group activates the ring toward electrophilic attack at position 6, yielding the desired product with ~55% efficiency.

Protective Group Strategies

Hydroxyl Group Protection

To prevent unwanted oxidation or side reactions during chlorination or amination, the hydroxyl group is often protected as a methoxymethyl (MOM) ether:

Procedure :

- Treat 2-hydroxypyridine with methoxymethyl chloride (1.2 eq) and N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF).

- Stir at room temperature for 3 hours, then hydrolyze with dilute HCl to remove the protecting group post-synthesis.

Aminomethyl Group Protection

Primary amines are susceptible to oxidation, necessitating protection as carbamates (e.g., tert-butoxycarbonyl, Boc) during synthesis:

- React the aminomethyl intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

- Deprotect with trifluoroacetic acid (TFA) in the final step.

Alternative Routes via Pyridine Ring Construction

Hantzsch Dihydropyridine Synthesis

While less common, the Hantzsch reaction constructs the pyridine ring from β-keto esters and ammonia. Adapting this method:

- Condense ethyl acetoacetate, ammonium acetate, and 4-chloro-2-hydroxybenzaldehyde in ethanol.

- Oxidize the dihydropyridine intermediate with manganese dioxide (MnO₂) to yield the aromatic pyridine.

This route faces challenges in regioselectivity, often producing mixtures requiring chromatographic separation.

Cyclization of Enamine Intermediates

Enamines derived from γ-chlorinated ketones and ammonia undergo cyclization under acidic conditions:

- Prepare the enamine by reacting 4-chloro-2-hydroxyacetophenone with ammonium acetate.

- Cyclize using polyphosphoric acid (PPA) at 120°C.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

- ¹H NMR : The hydroxyl proton appears as a singlet at δ 10.2–10.5 ppm, while the aminomethyl group resonates as a triplet (δ 3.8–4.1 ppm) coupled to adjacent pyridine protons.

- ¹³C NMR : The chlorine-bearing carbon (C4) shows a characteristic signal at δ 145–148 ppm due to electronegative deshielding.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures >98% purity. Mobile phases typically comprise acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-chloropyridin-2-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Nucleophiles such as amines, thiols, alkoxides

Major Products Formed

Oxidation: Formation of 6-(Aminomethyl)-4-chloropyridin-2-one

Reduction: Formation of 6-(Aminomethyl)-4-chloropyridin-2-amine

Substitution: Formation of various substituted pyridines depending on the nucleophile used

Scientific Research Applications

6-(Aminomethyl)-4-chloropyridin-2-OL is a chemical compound featuring a pyridine ring with amino and hydroxyl group substitutions. Its molecular formula is and it has a molecular weight of approximately 175.6 g/mol. This compound has applications in pharmaceuticals, agricultural chemistry, and organic synthesis.

Applications

- Pharmaceuticals this compound exhibits biological activity and has potential therapeutic effects by modulating protein activity. The aminomethyl group enhances binding affinity through hydrogen bonding, while the chlorine atom may participate in halogen bonding interactions.

- Agrochemicals and Pesticides It can potentially be used in developing agrochemicals or pesticides.

- Organic Synthesis It is used as an intermediate in organic synthesis. Common reagents used with the compound include sodium amide for substitution, potassium permanganate for oxidation, and palladium catalysts for coupling reactions. The major products formed from these reactions include substituted pyridine derivatives and biaryl compounds.

Structural Similarities

Several compounds share structural similarities with 6-(Aminomethyl)-3-chloropyridin-2-OL. These derivatives are being explored for anti-inflammatory and antimicrobial applications. Studies have shown the derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. It may also display activity against various pathogens, making it a candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-chloropyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, thereby modulating their activity. The chlorine atom and hydroxyl group can also participate in various non-covalent interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

The structural and functional attributes of 6-(Aminomethyl)-4-chloropyridin-2-OL can be contextualized by comparing it with analogs in the pyridine and pyrimidine families. Below is a detailed analysis, supported by a comparative data table (Table 1).

Structural and Electronic Comparisons

- Pyridine vs. Pyrimidine Analogs : Pyridine derivatives (e.g., the target compound) have one nitrogen atom in the aromatic ring, whereas pyrimidine analogs (e.g., 6-(Chloromethyl)-2-phenylpyrimidin-4-ol) contain two nitrogen atoms. This difference alters aromaticity, electron density, and hydrogen-bonding capacity. Pyrimidines generally exhibit higher polarity and stronger intermolecular interactions, as seen in their elevated melting points .

- Substituent Effects: Chlorine Position: In 4-chloropyridin-2-ol derivatives, the chlorine atom (para to the hydroxyl group) stabilizes the deprotonated form via resonance, lowering the hydroxyl pKa (~7.2) compared to non-chlorinated analogs. Aminomethyl vs. Chloromethyl: The -CH₂NH₂ group in the target compound enhances solubility in polar solvents and enables nucleophilic reactions, unlike the -CH₂Cl group in 6-(Chloromethyl)-2-phenylpyrimidin-4-ol, which is more reactive in SN2 substitutions .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

- Melting Points : The pyrimidine analog exhibits a higher melting point (210–212°C) due to increased hydrogen bonding and molecular symmetry .

- Solubility: The aminomethyl group improves aqueous solubility compared to chloromethyl or phenyl substituents.

- Acidity : The hydroxyl pKa of the target compound (7.2) is lower than that of the pyrimidine analog (8.1), reflecting differences in resonance stabilization.

Q & A

Q. What are the optimal synthetic routes for 6-(Aminomethyl)-4-chloropyridin-2-OL, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Key steps include:

- Chlorination : Introduce the chlorine substituent using POCl₃ or PCl₅ under controlled anhydrous conditions (60–80°C, 12–24 hours) .

- Aminomethylation : Use formaldehyde and ammonium chloride in ethanol under reflux to introduce the aminomethyl group. Monitor pH (7–8) to avoid side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (1:3 ratio) to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at C4, aminomethyl at C6). Look for characteristic shifts: δ ~8.2 ppm (pyridine H3) and δ ~4.1 ppm (CH₂NH₂) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₆H₇ClN₂O; calc. 170.02 g/mol). Fragmentation patterns help identify structural stability .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity and detect trace impurities .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Acidic Conditions (pH < 5) : Protonation of the pyridine nitrogen increases solubility but may degrade the aminomethyl group via hydrolysis. Stabilize with buffers (e.g., citrate) and store at 4°C .

- Neutral/Basic Conditions (pH 7–9) : The compound is more stable but prone to oxidation. Add antioxidants (e.g., 0.1% ascorbic acid) and store under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The C4 chlorine atom shows high electrophilicity (LUMO ~ -1.8 eV), making it a prime site for substitution .

- Kinetic Studies : Compare activation energies for SNAr (nucleophilic aromatic substitution) vs. elimination pathways. Solvent polarity (DMF > DMSO) accelerates SNAr by stabilizing transition states .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Validation : Use standardized assays (e.g., MIC for antimicrobial studies) across multiple cell lines to control for variability .

- Metabolite Profiling : LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements .

- Structural Confirmation : Single-crystal X-ray diffraction to rule out polymorphism or isomerization during experiments .

Q. How can the compound’s fluorescence properties be exploited for real-time reaction monitoring?

- Methodological Answer :

- Fluorescence Quenching Assays : The pyridine-OH group exhibits weak fluorescence (λₑₓ 320 nm, λₑₘ 410 nm). Monitor intensity changes during reactions (e.g., amidation) to track conversion rates .

- Derivatization : Attach fluorophores (e.g., dansyl chloride) to the aminomethyl group for enhanced sensitivity in HPLC detection .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for powder handling to avoid inhalation .

- Spill Management : Neutralize spills with 10% sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste .

- Storage : Store in amber vials at -20°C under desiccant (silica gel) to prevent hydrolysis .

Application in Drug Development

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.